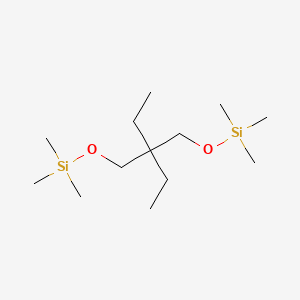
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is a chemical compound with the molecular formula C13H30O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms and a diethyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane typically involves the reaction of diethylsilane with a suitable precursor under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between diethylsilane and a compound containing the necessary oxygen and carbon framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds are often employed.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while substitution reactions can produce a variety of alkylated siloxanes.
Aplicaciones Científicas De Investigación
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex siloxane compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-one
- 5-Ethyl-2,2,8,8-tetramethyl-5-[(trimethylsil)oxy]methyl-3,7-dioxa-2,8-disilanonane
Uniqueness
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is unique due to the presence of diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other siloxane compounds that may have different alkyl groups or functional groups attached to the silicon atoms.
Propiedades
Número CAS |
203934-41-2 |
|---|---|
Fórmula molecular |
C13H32O2Si2 |
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
[2-ethyl-2-(trimethylsilyloxymethyl)butoxy]-trimethylsilane |
InChI |
InChI=1S/C13H32O2Si2/c1-9-13(10-2,11-14-16(3,4)5)12-15-17(6,7)8/h9-12H2,1-8H3 |
Clave InChI |
WHZJITCGLQXRHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
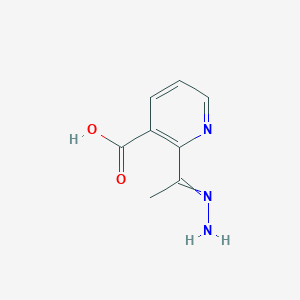
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
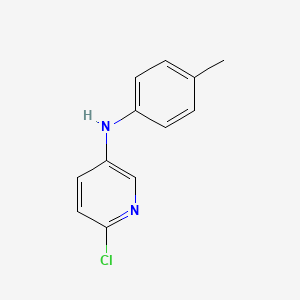

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
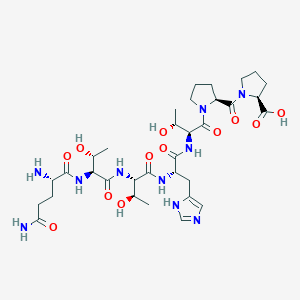
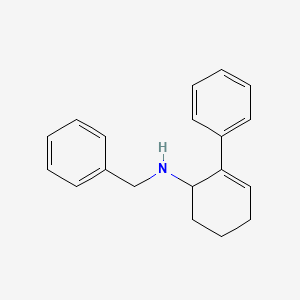
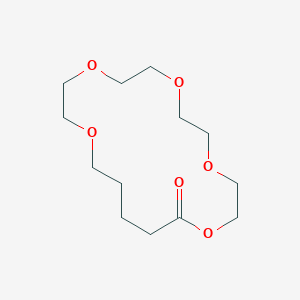
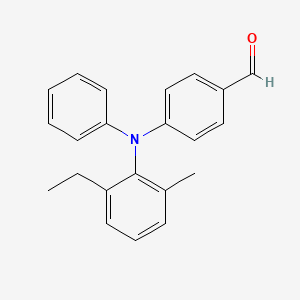
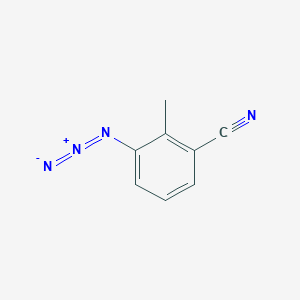
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
